Cas no 17190-29-3 (3-Phenyl-3-hydroxypropanenitrile)
3-Phenyl-3-hydroxypropanenitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-Hydroxy-3-phenylpropanenitrile
- 3-Hydroxy-3-Phenyl-Propionitrile
- 3-Phenyl-3-hydroxypropanenitrile
- 1-phenyl-2-cyanoethanol
- 3-Hydroxy-3-phenylpropionitrile
- 3-phenyl-3-hydroxypropanecarbonitrile
- Hydracrylonitrile,3-phenyl
- β-Hydroxy-benzenepropanenitrile
- 3-Phenyl-hydracrylonitrile
- Phenylacetaldehyde cyanohydrin
- β-Hydroxybenzenepropanenitrile
- β-Hydroxybenzenepropiononitrile
- 3-Phenyl-2-hydroxypropiononitrile
- 2-Hydroxy-3-phenylpropiononitrile
- 3-Phenyl-3-hydroxypropiononitrile
- 3-Hydroxy-3-phenylpropiononitrile
- Hydracrylonitrile, 3-phenyl-
- beta-Hydroxybenzenepropanenitrile
- HILDHWAXSORHRZ-UHFFFAOYSA-N
- Benzenepropanenitrile, .beta.-hydroxy-
- HILDHWAXSORHRZ-UHFFFAOYSA-
- 3-hydroxy-3-phenyl-propanenitrile
- 3-oxidanyl-3-phenyl-propanenitrile
- Benzenepropanenitrile,
- A-hydroxy-
- 3-Hydroxy-3
- BENZENEPROPANENITRILE, B-HYDROXY-
- AKOS012074258
- CS-W018207
- CHEBI:189864
- SB34228
- DTXSID90938065
- MFCD00544189
- beta-hydroxy-benzenepropanenitrile
- A811364
- 3-Hydroxy-3-phenylpropanenitrile #
- J-010777
- EN300-1255299
- Propionitrile, 3-hydroxy-3-phenyl-
- SCHEMBL1546683
- FT-0673783
- InChI=1/C9H9NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6H2
- AB1470
- CHEMBL3546293
- DS-15240
- 17190-29-3
-
- MDL: MFCD00544189
- Inchi: 1S/C9H9NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6H2
- InChI Key: HILDHWAXSORHRZ-UHFFFAOYSA-N
- SMILES: OC(CC#N)C1C=CC=CC=1
Computed Properties
- Exact Mass: 147.06800
- Monoisotopic Mass: 147.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.8
- Topological Polar Surface Area: 44
Experimental Properties
- Color/Form: solid
- Density: 1.112 g/mL at 25 °C(lit.)
- Melting Point: No data available
- Boiling Point: 306-307 °C(lit.)
- Flash Point: >230 °F
- Refractive Index: n20/D 1.5420(lit.)
- PSA: 44.02000
- LogP: 1.63368
- Solubility: Not determined
- Vapor Pressure: No data available
3-Phenyl-3-hydroxypropanenitrile Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ° C, -4 ° C is better
3-Phenyl-3-hydroxypropanenitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-Phenyl-3-hydroxypropanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 559334-1G |
3-Phenyl-3-hydroxypropanenitrile |
17190-29-3 | 1G |
1139.83 | 2021-05-17 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H841986-1g |
3-Hydroxy-3-phenylpropanenitrile |
17190-29-3 | 95% | 1g |
¥693.90 | 2022-01-11 | |
| TRC | P335140-500mg |
3-Phenyl-3-hydroxypropanenitrile |
17190-29-3 | 500mg |
$ 110.00 | 2023-09-06 | ||
| TRC | P335140-1g |
3-Phenyl-3-hydroxypropanenitrile |
17190-29-3 | 1g |
$ 167.00 | 2023-09-06 | ||
| TRC | P335140-2g |
3-Phenyl-3-hydroxypropanenitrile |
17190-29-3 | 2g |
$ 305.00 | 2023-09-06 | ||
| TRC | P335140-5g |
3-Phenyl-3-hydroxypropanenitrile |
17190-29-3 | 5g |
$747.00 | 2023-05-17 | ||
| TRC | P335140-10g |
3-Phenyl-3-hydroxypropanenitrile |
17190-29-3 | 10g |
$1315.00 | 2023-05-17 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026477-1g |
3-Phenyl-3-hydroxypropanenitrile |
17190-29-3 | 97% | 1g |
¥1042 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026477-5g |
3-Phenyl-3-hydroxypropanenitrile |
17190-29-3 | 97% | 5g |
¥3183 | 2024-05-25 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HA101-200mg |
3-Phenyl-3-hydroxypropanenitrile |
17190-29-3 | 97% | 200mg |
267.0CNY | 2021-07-17 |
3-Phenyl-3-hydroxypropanenitrile Suppliers
3-Phenyl-3-hydroxypropanenitrile Related Literature
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1. Reductive and oxidative cleavage of 5-phenyl-Δ2-isoxazoline-3-carboxylic acidG. S. King,P. D. Magnus,H. S. Rzepa J. Chem. Soc. Perkin Trans. 1 1972 437
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Daijun Zheng,Yasuhisa Asano Green Chem. 2020 22 4930
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Peipei Sun,Baochuan Shi J. Chem. Res. (S) 1999 318
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Giorgio Facchetti,Raffaella Gandolfi,Marco Fusè,Daniele Zerla,Edoardo Cesarotti,Michela Pellizzoni,Isabella Rimoldi New J. Chem. 2015 39 3792
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Chen Chen,Lingyu Kong,Tanyu Cheng,Ronghua Jin,Guohua Liu Chem. Commun. 2014 50 10891
Additional information on 3-Phenyl-3-hydroxypropanenitrile
Recent Advances in the Study of 3-Phenyl-3-hydroxypropanenitrile (CAS: 17190-29-3) in Chemical Biology and Pharmaceutical Research
3-Phenyl-3-hydroxypropanenitrile (CAS: 17190-29-3) is a key intermediate in the synthesis of various bioactive compounds and pharmaceuticals. Recent studies have highlighted its significance in the development of novel therapeutic agents, particularly in the fields of neurology and oncology. This research brief aims to summarize the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential applications in drug discovery.
One of the most notable advancements in the study of 3-Phenyl-3-hydroxypropanenitrile is its role as a precursor in the synthesis of γ-aminobutyric acid (GABA) analogs. GABA is a major inhibitory neurotransmitter in the central nervous system, and its analogs have shown promise in treating conditions such as epilepsy, anxiety, and chronic pain. Recent research has demonstrated that modifications to the 3-Phenyl-3-hydroxypropanenitrile structure can enhance the bioavailability and efficacy of these analogs, opening new avenues for therapeutic development.
In addition to its neurological applications, 3-Phenyl-3-hydroxypropanenitrile has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound exhibit selective cytotoxicity against certain cancer cell lines, particularly those associated with breast and prostate cancers. Mechanistic studies suggest that these derivatives may induce apoptosis via the mitochondrial pathway, making them attractive candidates for further preclinical evaluation.
The synthesis and optimization of 3-Phenyl-3-hydroxypropanenitrile derivatives have also been a focus of recent research. Advances in catalytic asymmetric synthesis have enabled the production of enantiomerically pure forms of this compound, which is critical for ensuring the safety and efficacy of potential drugs. Furthermore, computational modeling and structure-activity relationship (SAR) studies have provided valuable insights into the molecular interactions that underlie its biological effects.
Despite these promising developments, challenges remain in the clinical translation of 3-Phenyl-3-hydroxypropanenitrile-based therapies. Issues such as metabolic stability, toxicity, and drug delivery need to be addressed in future studies. However, the growing body of research underscores the potential of this compound as a versatile building block in medicinal chemistry.
In conclusion, 3-Phenyl-3-hydroxypropanenitrile (CAS: 17190-29-3) continues to be a subject of intense research in the chemical biology and pharmaceutical fields. Its diverse applications, from neurological disorders to cancer therapy, highlight its importance as a key intermediate in drug discovery. Ongoing studies are expected to further elucidate its mechanisms of action and optimize its derivatives for clinical use.
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